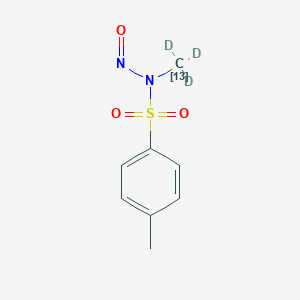

Diazald-N-methyl-13C-N-methyl-d3

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-nitroso-N-(trideuterio(113C)methyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKZOUIEAHOBHW-JVXUGDAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(N=O)S(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901198251 | |

| Record name | Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901198251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102832-11-1 | |

| Record name | Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102832-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901198251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102832-11-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diazald-N-methyl-13C-N-methyl-d3: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and critical applications of the isotopically labeled compound, Diazald-N-methyl-13C-N-methyl-d3. As a Senior Application Scientist, the following sections synthesize technical data with practical insights to facilitate its effective use in advanced research and development settings.

Core Chemical Identity and Properties

This compound is a specialized, isotopically labeled version of N-methyl-N-nitroso-p-toluenesulfonamide, commonly known as Diazald. The specific labeling, involving both a stable carbon isotope (¹³C) and deuterium (d₃), imparts unique characteristics that are highly valuable in modern analytical chemistry, particularly in mass spectrometry-based quantification.

The strategic placement of these heavy isotopes provides a distinct mass shift from the unlabeled parent compound, which is fundamental to its primary application as an internal standard.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N,4-di(methyl-¹³C, d₃)-N-nitrosobenzenesulfonamide | N/A |

| Synonyms | Diazald-(N-methyl-¹³C, d₃), 4-Methyl-N-(methyl-¹³C, d₃)-N-nitrosobenzenesulfonamide | N/A |

| CAS Number | 102832-11-1 | [1][2] |

| Molecular Formula | C₇¹³CH₇D₃N₂O₃S | [1] |

| Molecular Weight | 218.27 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 62°C | [1] |

| Storage Temperature | -20°C | [1] |

The Critical Role of Isotopic Labeling in Modern Research

Stable isotope labeled (SIL) compounds, such as this compound, are indispensable tools in quantitative analysis.[3] The incorporation of isotopes like ¹³C and deuterium creates a compound that is chemically identical to its unlabeled counterpart but possesses a higher mass.[3] This mass difference is the cornerstone of its utility.

The "Gold Standard" Internal Standard in Mass Spectrometry

In quantitative mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise results.[4][5] The IS is added at a known concentration to all samples (including calibrators and quality controls) at the beginning of the sample preparation process. Its purpose is to correct for variations that can occur during the analytical workflow, such as:

-

Sample Extraction and Recovery: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Matrix Effects: Signal suppression or enhancement caused by co-eluting compounds from the biological matrix (e.g., plasma, urine).[4][6]

-

Instrumental Variability: Fluctuations in the mass spectrometer's performance.

A SIL internal standard is considered the "gold standard" because it co-elutes chromatographically with the analyte and experiences nearly identical extraction recovery and matrix effects.[4][5] This ensures that any variation affecting the analyte will also affect the SIL-IS to the same extent, leading to a consistent analyte-to-IS response ratio and highly reliable quantification.[4] The use of SIL analogs has been widely shown to reduce the effect of the matrix and provide reproducible and accurate recoveries in LC-MS/MS assays.[3]

This compound as a Precursor for Labeled Diazomethane

Beyond its direct use, this compound can also serve as a precursor for generating isotopically labeled diazomethane (¹³CH₂N₂ or CD₂N₂). Diazald itself is a well-established and safer precursor for the highly reactive and toxic methylating agent, diazomethane.[7][8] Upon reaction with a base, Diazald decomposes to yield diazomethane.[7][8]

By using the labeled version, researchers can synthesize ¹³C- and/or deuterium-labeled methyl esters and other methylated compounds. This is particularly useful in:

-

Metabolic Studies: Tracing the metabolic fate of a methyl group within a biological system.

-

Mechanistic Studies: Elucidating reaction mechanisms by tracking the labeled methyl group.

-

Lipidomics: A technique known as ¹³C-Trimethylation enhancement using diazomethane (¹³C-TrEnDi) uses ¹³C-labeled diazomethane to derivatize certain lipid classes, which enhances their signal intensity in mass spectrometry.[9]

Experimental Protocols and Workflows

Workflow for Use as an Internal Standard in LC-MS/MS

The following is a generalized workflow for the use of this compound as an internal standard for the quantification of unlabeled Diazald or a related analyte.

Objective: To accurately quantify an analyte in a complex biological matrix (e.g., human plasma).

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of the analyte (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol).

-

Prepare a primary stock solution of this compound (the IS) at the same concentration in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Create a series of working standard solutions of the analyte by serial dilution of the primary stock.

-

Prepare a working IS solution by diluting the primary IS stock to a fixed concentration (e.g., 100 ng/mL).

-

To prepare calibration standards, spike an appropriate volume of each analyte working standard into a blank biological matrix.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation Example):

-

Aliquot 100 µL of each calibrator, QC, and unknown sample into a microcentrifuge tube.

-

Add 20 µL of the working IS solution to every tube (except for blank matrix samples used to check for interference).

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

-

-

Data Analysis:

-

Monitor the specific mass transitions (MRM transitions) for both the analyte and the IS.

-

Calculate the peak area ratio of the analyte to the IS for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Diagram: LC-MS/MS Quantification Workflow

Caption: Workflow for analyte quantification using a SIL internal standard.

Generation of Labeled Diazomethane

The generation of diazomethane from Diazald is a well-established procedure but must be performed with extreme caution due to the toxic and explosive nature of diazomethane.[10][11] This procedure should only be conducted in a well-ventilated fume hood, behind a safety shield, and using specialized glassware with smooth glass joints.[10]

Reaction Scheme: The base-catalyzed decomposition of this compound yields isotopically labeled diazomethane.

Diagram: Diazomethane Generation

Caption: Base-catalyzed generation of labeled diazomethane.

Generalized Protocol:

-

Apparatus Setup: Assemble a diazomethane generation apparatus. The receiving flask should contain the substrate to be methylated dissolved in a suitable solvent (e.g., diethyl ether) and be cooled in a dry ice/isopropanol bath.

-

Base Preparation: In the reaction flask, dissolve potassium hydroxide (KOH) in water and add a co-solvent like ethanol. Heat the mixture to approximately 65°C in a water bath.[10]

-

Diazald Addition: Dissolve this compound in diethyl ether. Add this solution dropwise to the heated KOH solution.[10]

-

Collection: The generated labeled diazomethane gas will co-distill with the ether and be collected in the cooled receiving flask, where it will react immediately with the substrate.[10]

Safety and Handling

Diazald and its derivatives are classified as skin sensitizers and irritants.[8] The primary hazard, however, relates to its use as a precursor for diazomethane, which is extremely toxic, a suspected carcinogen, and can be explosive.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations, especially the generation of diazomethane, must be performed in a certified chemical fume hood.[11]

-

Storage: Store this compound at -20°C for long-term stability.[1]

-

Disposal: Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

This compound is a highly valuable and specialized chemical tool for the modern research scientist. Its primary application as a stable isotope-labeled internal standard provides the accuracy and precision required for rigorous quantitative bioanalysis in drug development and clinical research. Furthermore, its ability to serve as a precursor for labeled diazomethane opens avenues for advanced mechanistic and metabolic studies. Proper understanding of its properties, coupled with strict adherence to safety protocols, will enable researchers to fully leverage the capabilities of this powerful analytical reagent.

References

-

Wikipedia. (n.d.). Diazald. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

Wang, G., Hsieh, Y., & Korfmacher, W. A. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 139-145. Retrieved from [Link]

-

Patel, K. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

-

Fieser, L. F., & Fieser, M. (n.d.). N-Methyl-N-nitroso-p-toluenesulfonamide Original Commentary. MPG.PuRe. Retrieved from [Link]

-

McDougall, D. J., et al. (2021). An In Silico Database for Automated Feature Identification of High-Resolution Tandem Mass Spectrometry ¹³C Trimethylation Enhancement Using Diazomethane (¹³CTrEnDi)-Modified Lipid Data. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

- 1. This compound CAS#: 102832-11-1 [m.chemicalbook.com]

- 2. This compound | 102832-11-1 [amp.chemicalbook.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. waters.com [waters.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazald - Wikipedia [en.wikipedia.org]

- 8. Diazald|N-Methyl-N-nitroso-p-toluenesulfonamide [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pure.mpg.de [pure.mpg.de]

- 12. westliberty.edu [westliberty.edu]

synthesis of Diazald-N-methyl-13C-N-methyl-d3

Synthesis of Diazald-N-methyl- C-N-methyl-

An In-Depth Technical Guide for Stable Isotope Labeling

Executive Summary

Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) is the industry-standard precursor for the safe generation of Diazomethane , a versatile reagent used to methylate carboxylic acids and phenols.[1][2][3] In drug metabolism and pharmacokinetics (DMPK) studies, stable isotope-labeled analogs are critical for generating internal standards for mass spectrometry (LC-MS/MS).

While Diazald is commercially available, the specific isotopologue Diazald-

Key Technical Advantages of This Protocol:

-

Cost Efficiency: Synthesizing from the amine salt is ~60-80% cheaper than purchasing the nitroso precursor.

-

Yield Protection: The protocol utilizes an in situ liberation strategy to prevent the loss of volatile labeled methylamine (b.p. -6°C).

-

Scalability: The workflow is adaptable from milligram (analytical) to gram (preparative) scales.

Part 1: Strategic Retrosynthesis & Logic

The synthesis is a linear, two-step sequence. The primary challenge is Step 1: coupling the expensive, volatile labeled amine with the sulfonyl chloride without evaporative loss.

The Pathway:

-

Sulfonylation: Reaction of p-toluenesulfonyl chloride (TsCl) with Methylamine-

C, -

Nitrosation: Activation of the sulfonamide with nitrous acid (generated in situ) to yield the final Diazald analog.

Figure 1: Retrosynthetic logic for the construction of the labeled Diazald core.

Part 2: Experimental Protocols

Step 1: Synthesis of N-(Methyl-

C,

)-p-toluenesulfonamide

Objective: Trap the volatile methylamine immediately upon liberation from its HCl salt. Critical Control Point: Do not add the amine salt to a basic solution. Add the base slowly to a mixture of the salt and TsCl to ensure the amine reacts as soon as it is deprotonated.

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv.[2][4][5][6] | Role |

| Methylamine- | ~71.5 | 1.0 | Limiting Reagent (Labeled) |

| p-Toluenesulfonyl Chloride | 190.65 | 1.2 | Electrophile (Excess) |

| Triethylamine (TEA) | 101.19 | 2.5 | Base / HCl Scavenger |

| Dichloromethane (DCM) | - | Solvent | Anhydrous |

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

). -

Suspension: Charge the flask with Methylamine-

C,-

Note: The amine salt will not dissolve fully; this is expected.

-

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Addition: Charge the addition funnel with TEA (2.5 eq) diluted in a small volume of DCM. Add dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.[10]

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (2x) to remove excess TEA and unreacted amine.

-

Wash with Sat.

(removes TsOH byproducts) and Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Result: Off-white solid. Yield is typically 90–95% . This intermediate is stable and can be stored.

Step 2: Nitrosation to Diazald-

C,

Objective: Convert the sulfonamide to the N-nitroso compound. Safety: Nitroso compounds are potential carcinogens.[2] Handle in a fume hood.

Reagents Table:

| Reagent | Equiv.[2][6] | Role |

| Sulfonamide (Step 1) | 1.0 | Substrate |

| Sodium Nitrite ( | 1.5 | Nitrosating Agent |

| Glacial Acetic Acid | Solvent | Solvent & Proton Source |

| Water | Solvent | Co-solvent for Nitrite |

Procedure:

-

Dissolution: Dissolve the Sulfonamide (from Step 1) in Glacial Acetic Acid (5 mL per gram). Mild heating (35–40°C) may be required to fully dissolve.

-

Activation: Cool the solution to 10–15°C (Do not freeze).

-

Nitrosation: Dissolve

(1.5 eq) in a minimum amount of water. Add this aqueous solution dropwise to the acetic acid mixture with vigorous stirring.-

Observation: The solution will turn yellow/orange as the nitroso compound forms.

-

-

Precipitation: Stir for 1 hour. Slowly add ice-cold water (approx. 3x the reaction volume) to the mixture. The product, Diazald-

C, -

Isolation: Filter the solid. Wash thoroughly with cold water to remove all traces of acid.

-

Purification (Critical): Recrystallize from hot ethanol or a mixture of Diethyl Ether/Pentane.

Figure 2: Reaction workflow and mechanistic activation of the nitrosyl cation.

Part 3: Application & Validation

Generating Diazomethane-

C,

The synthesized Diazald-

-

Apparatus: Use a Mini-Diazald apparatus (smooth glass joints, no scratches).

-

Reaction: Add Diazald-

C, -

Distillation: The Diazomethane-

C,

Analytical Validation

-

H NMR: The characteristic N-methyl singlet (typically

-

C NMR: A strong, enhanced signal for the N-methyl carbon will appear, often split into a multiplet due to C-D coupling (

-

Mass Spectrometry: The parent ion

will show a shift of +4 Da compared to unlabeled Diazald.

Part 4: Safety & Hazards (E-E-A-T)

WARNING: This protocol involves hazardous materials.

-

Diazald (Nitroso compounds): Suspected carcinogens and skin sensitizers. Double-glove and work strictly in a fume hood.[2]

-

Diazomethane:

-

Explosive: Can detonate on contact with rough surfaces (ground glass joints) or high heat. Use only fire-polished glassware with Clear-Seal® joints.

-

Toxic: High acute toxicity.

-

-

Waste Disposal: Quench all Diazomethane solutions with dilute Acetic Acid before disposal. Treat Diazald waste as hazardous organic waste.

References

- Vogel's Textbook of Practical Organic Chemistry.Preparation of Diazomethane and its Precursors. (Standard Reference).

-

Organic Syntheses. N-Methyl-N-nitroso-p-toluenesulfonamide.[2][3] Coll. Vol. 4, p. 250 (1963); Vol. 34, p. 24 (1954).

-

Sigma-Aldrich (Merck). Diazald® Product Information and Safety Data Sheet.

-

Cambridge Isotope Laboratories. Methylamine Hydrochloride (13C, 99%; methyl-D3, 98%) Specification.[13]

-

Shields, S., & Manthorpe, J. (2014).[12] Efficient, Scalable and Economical Preparation of Tris(Deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®). Journal of Labelled Compounds and Radiopharmaceuticals, 57(12), 674–679.[12]

Sources

- 1. Diazald|N-Methyl-N-nitroso-p-toluenesulfonamide [benchchem.com]

- 2. pure.mpg.de [pure.mpg.de]

- 3. calpaclab.com [calpaclab.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Diazald - Wikipedia [en.wikipedia.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. N-Methyl-p-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 11. Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation_Chemicalbook [chemicalbook.com]

- 12. enamine.net [enamine.net]

- 13. isotope.com [isotope.com]

Technical Guide: Diazald-N-methyl-13C-N-methyl-d3 Mechanism of Action and Application

[1]

Executive Summary

Diazald-N-methyl-13C-N-methyl-d3 (N-methyl-

This guide details the specific mechanistic transformation of this precursor, addressing a critical and often overlooked phenomenon in isotopic labeling: the obligatory loss of one deuterium atom during generation and the source of the third hydrogen during methylation . Failure to account for these mechanistic steps results in incorrect mass shift calculations (+3 Da vs. +4 Da) in quantitative Mass Spectrometry (MS) workflows.

Part 1: The Precursor Architecture

Diazald is preferred over traditional precursors like

Chemical Identity[1][2][3][4][5][6][7]

Part 2: Mechanism of In Situ Generation

The generation of diazomethane from Diazald is a base-catalyzed elimination reaction.[1][3][4] When using the

The Deuterium Loss Event

Contrary to the intuition that a

-

Nucleophilic Attack: The hydroxide ion (

) from the base (KOH) attacks the sulfonyl sulfur atom of the Diazald. -

Fragmentation: This cleaves the

bond, releasing the -

Decomposition & Elimination: The diazotate undergoes rapid dehydration.[1] To form the

double bond of diazomethane, a deuterium atom is eliminated from the methyl group (along with oxygen).-

Result: The resulting diazomethane retains only two deuterium atoms.

-

Formula:

.

-

Visualization: Generation Pathway

The following diagram illustrates the flow from precursor to active reagent, highlighting the isotopic change.

Figure 1: Base-catalyzed decomposition of Diazald-

Part 3: The Methylation Event (The "Payload Delivery")

This section addresses the most critical variable for researchers: The Isotopic Signature of the Final Product.

When

Mechanistic Steps[1][2][3][5][7][10][11][12][13][14]

-

Protonation: The acidic proton (

) from the carboxylic acid protonates the carbon of the diazomethane.-

Reaction:

. -

Crucial Detail: If the acid is

, the new atom is Hydrogen (H) . If the acid is deuterated (

-

-

Nucleophilic Substitution (

): The carboxylate anion attacks the methyl group, displacing nitrogen gas ( -

Product Formation:

Visualization: Methylation & Isotopic Scrambling[1]

Figure 2: Mechanism of esterification showing the incorporation of the acidic proton into the final methyl group.[1]

Part 4: Experimental Protocol

Safety Warning: Diazomethane is explosive, highly toxic, and a potent sensitizer.

-

Never use ground glass joints (friction can trigger detonation).[1][7]

-

Use a blast shield and work in a high-flow fume hood.[1]

The "Mini-Diazald" Setup (Isotope Efficient)

For expensive labeled precursors, large-scale macro kits are wasteful. Use a "Mini-Diazald" apparatus involving a reaction vessel directly connected to a condenser/receiver.

Reagents

-

Precursor: this compound (0.5 – 1.0 mmol).[1]

-

Solvent A: Carbitol (2-(2-ethoxyethoxy)ethanol) – High boiling point, solubilizes Diazald.[1]

-

Solvent B: Diethyl Ether (anhydrous) – Carrier for diazomethane.[1]

-

Base: KOH (37% aqueous solution).[1]

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1 | Prepare Receiver | Place the substrate (Acid) in ether in the receiver flask. Cool to 0°C. |

| 2 | Prepare Generator | In the smooth-glass reaction vessel, add KOH solution, Carbitol, and Ether. |

| 3 | Heat | Warm the generator water bath to 65°C. |

| 4 | Addition | Dissolve the Diazald- |

| 5 | Distillation | Yellow |

| 6 | Reaction | The yellow color in the receiver indicates excess reagent. Stir until colorless (or persist if excess is desired). |

| 7 | Quench | If yellow color remains after reaction completion, add drops of Acetic Acid (dilute) to quench. |

Part 5: Applications & Data Interpretation[1]

Mass Spectrometry (MS) Standards

When using this reagent to create internal standards for LC-MS/MS:

-

Expected Shift: The resulting methyl ester will have a mass shift of +3 Da (

+ 2 -

Common Error: Researchers often expect +4 Da (

+ 3

Metabolic Tracing

The

References

-

Sigma-Aldrich. Diazald® and Diazomethane Generators: Technical Bulletin AL-180.[1]Link

-

Black, T. H. (1983).[1][8] The Preparation and Reactions of Diazomethane.[3][6][7][4][5][9][10][11][12][13] Aldrichimica Acta, 16(1), 3-10.[1][6] Link

-

Kühnel, E., et al. (2007).[14] Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.[14][15] Angewandte Chemie International Edition, 46(37), 7075-7078.[1][14] (Provides comparative mechanistic insight into diazo-mediated esterification). Link

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 102832-11-1 (this compound).[1]Link

Sources

- 1. Diazald | C8H10N2O3S | CID 6628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 102832-11-1 [amp.chemicalbook.com]

- 3. Diazald|N-Methyl-N-nitroso-p-toluenesulfonamide [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

- 8. Diazald - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.ed.ac.uk [research.ed.ac.uk]

isotopic labeling with Diazald-N-methyl-13C-N-methyl-d3

Technical Guide: Isotopic Labeling with Diazald- C-d

Executive Summary

This compound is the gold-standard precursor for generating Diazomethane-

The resulting isotopic label provides a mass shift of +3 Da (with protic substrates) or +4 Da (with deuterated substrates) relative to the natural methyl group. This shift is critical for creating Stable Isotope Labeled Internal Standards (SIL-IS) in LC-MS/MS bioanalysis, eliminating "M+0" isotopic interference and ensuring precise absolute quantification.

Part 1: The Chemistry & Isotopic Fidelity

The Precursor and the Product

Unlike simple alkyl halides (e.g., Iodomethane-

-

Precursor: N-methyl-N-nitroso-p-toluenesulfonamide (

C, d -

Active Reagent: Diazomethane (

CD -

By-products: Potassium p-toluenesulfonate, DHO (Deuterated water)

Mechanistic Isotope Tracking

The generation of diazomethane involves the abstraction of a deuterium atom from the methyl group. This has implications for the final isotopic weight of your derivatized analyte.

Critical Insight: If you methylate a standard carboxylic acid (R-COOH) with this reagent, the proton utilized to cap the methyl group comes from the acid itself, not the diazomethane.

-

Reaction: R-COOH +

CD -

Net Mass Shift: +3 Da (vs. natural CH

). -

To achieve +4 Da (

CD

Figure 1: Isotopic flow during diazomethane generation and esterification. Note the loss of one deuterium during generation and the incorporation of a proton during esterification.

Part 2: Safety Framework (The Zero-Friction Rule)

Working with diazomethane requires adherence to a rigid safety protocol.[5][6][7][8][9][10] The labeled variant poses the same explosive hazards as the non-labeled compound.

The "Clear-Seal" Mandate

Diazomethane is highly sensitive to friction and rough surfaces.

-

PROHIBITED: Ground glass joints, scratched flasks, metal spatulas, wire brushes.

-

REQUIRED: Fire-polished glassware, Clear-Seal® joints (smooth, non-ground), and Teflon-coated magnetic stir bars.

Engineering Controls

-

Blast Shield: All distillation must occur behind a heavy polycarbonate shield.

-

Light Protection: Avoid strong direct light; diazomethane is photosensitive.

-

Hood Sash: Keep sash as low as possible.[11]

Part 3: Experimental Protocol (Mini-Diazald System)

This protocol is optimized for high-value isotopic reagents, minimizing waste while ensuring safety. It utilizes the Mini-Diazald Apparatus , which features a cold-finger condenser to trap the volatile diazomethane efficiently.

Reagents & Equipment

| Component | Specification | Purpose |

| Precursor | Diazald- | Source of |

| Solvent A | Diethylene glycol monoethyl ether (Carbitol) | High BP solvent to solubilize Diazald |

| Solvent B | Diethyl Ether (BHT-free preferred) | Co-distillation carrier |

| Base | KOH (37% aq. solution) | Catalyst |

| Apparatus | Mini-Diazald Kit (Clear-Seal joints) | Safe generation and trapping |

Step-by-Step Generation Workflow

Step 1: Assembly Assemble the Mini-Diazald apparatus with Clear-Seal joints. Lubrication is not required and should be avoided to prevent contamination.[9][12][13] Place the receiving flask in a dry ice/isopropanol bath (-78°C). Fill the cold finger with dry ice/isopropanol.

Step 2: Precursor Solution

In a smooth-walled vial, dissolve 1.0 g of Diazald-

-

Note: Carbitol is essential to keep the Diazald in solution as the ether distills off.

Step 3: Reactor Charge Add 5 mL of 37% KOH solution to the reaction vessel. Add 10 mL of Diethyl Ether on top. Heat the water bath to 65°C .

Step 4: Co-Distillation (The Critical Step) Slowly add the Diazald solution dropwise through the addition funnel over 20–30 minutes.

-

Visual Cue: A yellow gas (

CD -

Rate Control: The rate of distillation should equal the rate of addition.[9][10]

Step 5: Final Flush After addition is complete, add an additional 5 mL of pure Diethyl Ether to the funnel and let it distill through to flush all labeled diazomethane into the receiver.

Step 6: Titration (Optional but Recommended) Since the yield varies (typically 60-70%), titrate a small aliquot (e.g., 100 µL) with benzoic acid to determine the precise concentration before adding to your valuable biological samples.

Figure 2: Operational workflow for the safe generation of labeled diazomethane.

Part 4: Applications in Drug Development

Bioanalytical Internal Standards (SIL-IS)

The primary utility of Diazald-

-

Problem: Using a simple deuterated methyl iodide (

) often leads to "cross-talk" if the deuterium exchanges back to hydrogen or if the mass shift (+3) overlaps with the M+2 natural isotope of a chlorine-containing drug. -

Solution: The

C label adds a stable mass shift that cannot be lost via exchange. The combination (

Metabolic Tracer Studies

In DMPK (Drug Metabolism and Pharmacokinetics), this reagent is used to synthesize methylated metabolites to confirm structures proposed by MetID studies.

-

Protocol: React the suspected phenolic metabolite precursor with the labeled diazomethane.

-

Analysis: If the MS/MS fragmentation pattern of the synthesized standard matches the biological metabolite (accounting for the mass shift), the structural assignment is confirmed.

Part 5: Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Pale Yellow) | Distillation too fast | Slow down addition rate; ensure cold finger is full of dry ice. |

| Precursor Precipitation | Insufficient Carbitol | Increase Carbitol ratio in the addition funnel (up to 60%). |

| Explosion/Pop | Ground glass joints used | STOP IMMEDIATELY. Evacuate hood. Use only Clear-Seal kits. |

| Incorrect Mass Shift | H/D Exchange | Ensure the reaction is anhydrous if targeting +4 Da (requires deuterated acid). |

References

-

De Boer, T. J., & Backer, H. J. (1963).[13] Diazomethane.[3][5][6][8][9][10][12][13][14][15] Organic Syntheses, Collective Volume 4, 250.[13] [Link]

-

Manthorpe, J. M., et al. (2014).[4] Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and their conversion to labelled diazomethane.[2][4] Journal of Labelled Compounds and Radiopharmaceuticals, 57(11), 674-679. [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Diazomethane Safety Guidelines.[5][6] Division of Research Safety. [Link]

Sources

- 1. Diazald - Wikipedia [en.wikipedia.org]

- 2. enamine.net [enamine.net]

- 3. Diazomethane - Wikipedia [en.wikipedia.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. ehs.unm.edu [ehs.unm.edu]

- 6. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]

- 7. reddit.com [reddit.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. s715e287d58b096e0.jimcontent.com [s715e287d58b096e0.jimcontent.com]

- 10. pure.mpg.de [pure.mpg.de]

- 11. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 12. Macro Diazald® kits joint: ST/NS 24/40 Clear-Seal joints | Sigma-Aldrich [sigmaaldrich.com]

- 13. Diazald® kit with Clear-Seal joints joint: ST/NS 19/22 | Sigma-Aldrich [sigmaaldrich.com]

- 14. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

- 15. reddit.com [reddit.com]

Precision Chemistry: A Technical Guide to Stable Isotope Labeling in Organic Synthesis

Part 1: Strategic Foundations

Introduction: The Silent Tracers

Stable Isotope Labeling (SIL) is the practice of substituting specific atoms in a molecule with their non-radioactive, heavier isotopes (e.g., replacing

For the drug developer, SIL is not merely an analytical tool; it is a structural modification strategy used to manipulate Pharmacokinetics (PK) and Drug Metabolism (DMPK) . The core principle driving this is the Kinetic Isotope Effect (KIE) .[2][3]

The Kinetic Isotope Effect (KIE): The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This increases the activation energy required for bond cleavage. If C-H bond breaking is the rate-determining step in a metabolic pathway (e.g., CYP450 oxidation), substituting D for H can significantly reduce the rate of metabolism without altering the drug's binding affinity [1, 5].[2]

Isotope Selection Matrix

Choosing the right isotope is a balance between cost, detection method, and synthetic feasibility.[4]

| Isotope | Natural Abundance | Spin ( | Key Application | Synthetic Cost |

| Deuterium ( | 0.0115% | 1 | PK Modulation: Blocking metabolic "soft spots" (CYP oxidation). Mechanistic Studies: Probing reaction mechanisms via KIE. | Low |

| Carbon-13 ( | 1.07% | 1/2 | Metabolite ID: Tracing carbon skeletons in complex biological matrices using MS/NMR. Quantitation: Internal standards for LC-MS (no exchange loss). | High |

| Nitrogen-15 ( | 0.364% | 1/2 | Protein NMR: Structural biology and fragment-based drug discovery. | Medium |

Part 2: Synthetic Methodologies

The synthesis of stable isotope-labeled compounds generally follows two distinct strategies: De Novo Synthesis (Building Block Approach) or Late-Stage Functionalization (Exchange Methods).

Decision Logic for Synthesis Strategy

The following decision tree illustrates the selection process based on the stage of drug development and the required isotopic position.

Figure 1: Decision matrix for selecting between De Novo synthesis and Late-Stage Functionalization based on isotope type and target position.

De Novo Synthesis (Building Blocks)

This is the "classical" approach. You reconstruct the molecule using commercially available labeled precursors (e.g.,

-

Pros: High isotopic purity (>99%), chemically stable labels (non-exchangeable).

-

Cons: Time-consuming; requires re-optimizing the entire synthetic route.

-

Best For: Clinical candidates requiring GLP-grade material; Internal standards for bioanalysis.

Late-Stage Functionalization (H/D Exchange)

This method introduces deuterium directly into the final drug molecule or an advanced intermediate, usually via metal catalysis.

-

Pros: Rapid access to labeled compounds; no need to redesign synthesis.

-

Cons: Lower isotopic enrichment; potential for "back-exchange" in protic solvents.

-

Best For: Discovery-stage DMPK studies; Metabolic hotspot identification.

Part 3: Advanced Protocol – Iridium-Catalyzed Ortho-Exchange

While simple acid/base exchange works for labile protons (OH, NH), forming stable C-D bonds requires transition metal catalysis. The Iridium(I)-catalyzed H/D exchange is the gold standard for labeling aromatic rings, utilizing directing groups (ketones, amides, esters) to achieve regiospecificity [7].

Experimental Workflow

Objective: Selective deuteration of the ortho-position of a benzamide derivative.

Reagents:

-

Substrate: 1.0 mmol Benzamide derivative.

-

Catalyst: [Ir(COD)(OMe)]

(5 mol%). -

Ligand: Tri-tert-butylphosphine (P(

-Bu) -

Solvent: D

O (Deuterium Oxide) or TFE-d3 (Trifluoroethanol-d3). -

Gas: D

gas (balloon).

Step-by-Step Protocol:

-

Catalyst Activation (In Glovebox/Schlenk Line):

-

In a flame-dried Schlenk flask, dissolve [Ir(COD)(OMe)]

(16.6 mg, 0.025 mmol) and P( -

Stir for 10 minutes until the solution turns a deep red/orange (formation of the active 14-electron species).

-

-

Substrate Addition:

-

Add the benzamide substrate (1.0 mmol) to the catalyst mixture.

-

Remove the solvent in vacuo if the exchange solvent is different, or add the deuterium source directly.

-

-

Exchange Reaction:

-

Add 5 mL of the deuterium source (e.g., D

O or methanol-d4). -

Alternative: If using D

gas, dissolve the residue in a non-protic solvent (DCM), freeze-pump-thaw, and backfill with D -

Heat the reaction mixture to 50–80°C for 12–24 hours.

-

-

Workup & Purification:

-

Cool to room temperature.

-

Dilute with DCM and wash with H

O (to remove D -

Dry organic layer over Na

SO -

Critical: Purify via flash chromatography. Note that deuterated compounds often co-elute with protio-compounds, but slight retention time shifts can occur in HPLC.

-

Validation: Calculating Isotopic Enrichment

You cannot rely solely on MS for enrichment calculation due to natural abundance contributions (

Formula for % Incorporation:

-

Self-Check: Compare the integration of the target ortho-proton against a non-exchangeable proton (e.g., a meta-proton or a methyl group). If the ortho-signal integrates to 0.1H (normalized), the deuterium incorporation is 90%.

Part 4: Case Study – Deutetrabenazine (Austedo)[5]

Deutetrabenazine is the first deuterated drug approved by the FDA (2017) for Chorea associated with Huntington’s disease. It exemplifies the strategic use of SIL to improve safety and efficacy [6, 9, 11].

The Problem

Tetrabenazine is a VMAT2 inhibitor with a very short half-life. It is rapidly metabolized by CYP2D6 via O-demethylation of its methoxy groups.[5] This leads to high peak concentrations (

The Solution

Replacing the six hydrogen atoms on the two methoxy groups with deuterium (

Mechanism of Action (Visualized)

Figure 2: Mechanism of Deutetrabenazine. The C-D bond strength slows the rate-limiting O-demethylation step, extending the half-life of active metabolites.

Outcome: The deuterated version allows for twice-daily dosing (vs. 3x) and a significantly better side-effect profile while maintaining VMAT2 inhibition efficacy [10].

Part 5: Quality Control & Data Integrity

In a professional setting, "Deuterated" does not mean 100% D. It is a statistical distribution.

Isotopologue Distribution Analysis

When synthesizing a multi-labeled compound (e.g., a D

The Binomial Expansion Rule:

For a molecule with

Data Table: Expected Abundance for a D

| Isotopologue | Formula | Probability Calculation | Abundance (%) |

| D | -CD | 97.03% | |

| D | -CHD | 2.94% | |

| D | -CH | 0.03% | |

| D | -CH | <0.01% |

Note: Even with 99% enriched starting material, nearly 3% of your product will be D

References

-

Metabolic Solutions. (2024).[6] Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

-

Scientific Update. (2018). A Kinetic Kick-Start: Deutetrabenazine (AustedoTM)- the First FDA Approved Deuterated Drug. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Deutetrabenazine?[Link]

-

Kerr, W. J., et al. (2014). Iridium-catalyzed H/D exchange: ligand complexes with improved efficiency and scope. Chemistry – A European Journal. [Link]

-

Hanson, J. R. (2011). The Organic Chemistry of Isotopic Labelling. Royal Society of Chemistry.[7] [Link]

-

Stamler, D., et al. (2020). Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers. Clinical Pharmacology in Drug Development. [Link]

-

Dean, M., & Sung, V. W. (2018). Review of deutetrabenazine: a novel treatment for chorea associated with Huntington’s disease. Drug Design, Development and Therapy.[1] [Link]

-

Niemann, N., & Jankovic, J. (2022). Deutetrabenazine for the treatment of chorea associated with Huntington's disease. [Link]

Sources

- 1. metsol.com [metsol.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. staff.najah.edu [staff.najah.edu]

- 5. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]

- 7. books.rsc.org [books.rsc.org]

Methodological & Application

protocol for generating diazomethane from Diazald-N-methyl-13C-N-methyl-d3

Application Note: Generation of C-d -Diazomethane for Isotopic Labeling

Executive Summary & Safety Directive

Core Safety Warning (Read Before Proceeding)

DANGER: EXPLOSION AND TOXICITY HAZARD.

Diazomethane (

-

Explosion Risk: Diazomethane can detonate unexpectedly, especially in contact with rough surfaces (e.g., ground glass joints), high light intensity, or specific metal ions.[1] NEVER use standard ground-glass joint glassware. Use only fire-polished, "Clear-Seal" or equivalent specialized glassware.

-

Toxicity: It is a potent respiratory sensitizer and carcinogen.[2][3] All operations must be performed in a high-efficiency chemical fume hood behind a blast shield.[2]

-

Storage: Do not store diazomethane solutions. Prepare fresh and use immediately.

Scientific Context

The precursor Diazald-N-methyl-

-

NMR Spectroscopy: Structural elucidation and metabolic tracing.

-

Mass Spectrometry: Stable isotope dilution assays and fragmentation studies.

-

Mechanistic Studies: Investigating reaction pathways via kinetic isotope effects.

To maintain the isotopic integrity of the deuterium label (

Mechanistic Insight & Reagent Selection

Reaction Mechanism

The generation proceeds via the base-catalyzed decomposition of the

Stoichiometry:

Isotopic Integrity System

Using standard protic solvents (

-

Recommendation: Use Sodium Deuteroxide (NaOD) in D

O and Ethanol-d

Reagent Table

| Reagent | Specification | Function |

| Precursor | Diazald-N-methyl- | Source of |

| Base | Sodium Deuteroxide (30% in | Catalyst; prevents H-incorporation. |

| Co-solvent | 2-(2-Ethoxyethoxy)ethanol-d (Carbitol-d) or Ethanol-d | Solubilizer; high boiling point prevents codistillation of solvent. |

| Solvent | Diethyl Ether (Anhydrous, BHT stabilized) | Carrier solvent for diazomethane. |

| Quench | Acetic Acid-d | Neutralization of excess reagent. |

Detailed Protocol: Mini-Diazald Apparatus Method

Scope: Generation of 1–50 mmol of

Apparatus Setup

-

Inspect Glassware: Verify all joints are fire-polished (Clear-Seal).[2][4] Discard any glassware with star cracks or scratches.

-

Assembly: Assemble the reaction flask, condenser (cold finger), and receiver flask.

-

Cooling:

-

Condenser: Fill the cold finger with a Dry Ice/Isopropanol slush (approx. -78°C).

-

Receiver: Immerse the receiver flask in a Dry Ice/Isopropanol bath.

-

Vapor Trap: Attach a secondary ether trap (cooled) to the receiver side-arm to catch any escaping gas.

-

Preparation of Reagents

-

Solution A (Precursor): In a separate vessel, dissolve the required amount of Diazald-

C-d-

Ratio: ~1 g Diazald per 10 mL Ether.

-

-

Solution B (Base Catalyst): In the reaction flask, combine:

-

Sodium Deuteroxide (30% in

): 2.5 eq relative to Diazald. -

Carbitol-d (or Ethanol-d

): ~10 mL. -

Diethyl Ether: ~5 mL (to create a biphasic layer).

-

Generation Procedure

-

Heating: Warm the reaction flask containing Solution B to 65°C using a water bath. Do not use a heating mantle or oil bath (hot spots).

-

Addition: Place Solution A (Diazald/Ether) in the addition funnel (Clear-Seal).

-

Distillation: Slowly add Solution A dropwise to the heated reaction flask over 20–30 minutes.

-

Observation: The mixture will bubble, and a yellow gas (

) will co-distill with the ether. -

Collection: The bright yellow condensate will collect in the chilled receiver flask.

-

-

Completion: When the addition is complete, add an additional 5–10 mL of pure ether to the funnel and add dropwise to flush the remaining diazomethane from the apparatus.

-

Stop: When the distilling ether becomes colorless, stop the reaction.

Quantification

Do not weigh the product (explosion risk). Determine concentration via titration:

-

Take an aliquot (e.g., 0.5 mL) of the distillate.

-

Add excess Benzoic Acid (weighed accurately).

-

Wait until the yellow color disappears (formation of Methyl Benzoate).

-

Titrate the unreacted Benzoic Acid with standardized NaOH using phenolphthalein.

-

Calculate the molarity of the diazomethane solution.

Waste Disposal

-

Quenching: Slowly add dilute acetic acid to the reaction flask and the receiver residues until all yellow color disappears and bubbling ceases.

-

Disposal: Dispose of the neutralized aqueous/organic waste according to institutional hazardous waste guidelines.

Visualization of Workflow

Figure 1: Process flow for the safe generation of isotopically labeled diazomethane using a specialized distillation kit.

References

-

Organic Syntheses. (1963).[5] Diazomethane.[1][2][3][4][5][6][7][8] Org. Synth. 1956, 36, 16; Coll. Vol. 4, 250. Retrieved from [Link]

-

Shields, S. W. J., & Manthorpe, J. M. (2014).[8] Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and their conversion to labelled diazomethane.[8] Journal of Labelled Compounds and Radiopharmaceuticals, 57(10), 674–679. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (n.d.). Diazomethane Safety Guide. Retrieved from [Link]

Sources

- 1. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diazomethane - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

methylation of carboxylic acids with 13C-d3-diazomethane

Application Note: Precision Synthesis of Isotopologue Standards

Subject: Methylation of Carboxylic Acids with

Executive Summary

This guide details the protocol for converting carboxylic acids into their stable isotope-labeled methyl esters (R-

While commercial trimethylsilyldiazomethane (TMS-diazomethane) is a common alternative, diazomethane remains the gold standard for quantitative methylation due to its rapid kinetics, quantitative yields, and "clean" workup (nitrogen gas is the only byproduct). This protocol focuses on the safe, micro-scale generation of the labeled reagent to maximize the yield of high-value isotopic precursors.

Critical Safety Directives

⚠️ DANGER: EXPLOSION & TOXICITY HAZARDDiazomethane ($CH_2N_2$) and its isotopologues are explosive, highly toxic, and potent allergens.

- Glassware: Use ONLY fire-polished glassware (e.g., Aldrich Clear-Seal®). NEVER use ground-glass joints or scratched flasks; the friction can trigger detonation.

- Shielding: All operations must be performed behind a blast shield in a high-velocity fume hood.

- Light: Protect reaction vessels from direct sunlight or high-intensity artificial light.

- Storage: Do not store diazomethane solutions. Prepare fresh and use immediately.

Chemistry & Mechanism

The methylation of carboxylic acids by diazomethane proceeds via a rapid two-step mechanism. Unlike acid-catalyzed Fischer esterification, this reaction is irreversible and occurs under neutral conditions.

-

Proton Transfer: The carboxylic acid protonates the diazomethane carbon, forming a carboxylate anion and a highly reactive methyldiazonium cation (

CD -

Nucleophilic Substitution (

): The carboxylate anion attacks the methyl group, displacing nitrogen gas (

Figure 1: Reaction Mechanism

Caption: Stepwise mechanism of carboxylic acid methylation. The reaction is driven by the entropic gain of

Reagents & Equipment

Precursor Selection

For isotopic labeling,

-

Why? The sulfonamide derivative is thermally stable at room temperature and non-mutagenic compared to the urea derivative.

-

Availability: Commercially available (e.g., CDN Isotopes, Sigma, Enamine) or synthesized from

C-d

Required Materials

-

Precursor:

-methyl- -

Base: Potassium Hydroxide (KOH), pellets (ACS Reagent).

-

Solvents: Diethyl ether (anhydrous, non-stabilized preferred), Carbitol (2-(2-ethoxyethoxy)ethanol).

-

Substrate: Target carboxylic acid (dissolved in Et

O or MeOH). -

Apparatus: "Mini-Diazald" kit (Clear-Seal® joints) OR a custom "Two-Flask" reactor for micro-scale.

Protocol: Micro-Scale "Two-Flask" Generation

Rationale: Standard distillation kits often have large dead volumes, leading to the loss of expensive isotopic reagent. This "Two-Flask" method generates diazomethane in a closed system where it diffuses directly into the substrate solution.

Experimental Workflow

-

Receiver Flask (Flask B):

-

In a 20 mL vial (smooth glass, no scratches), dissolve the target carboxylic acid (0.1 – 0.5 mmol) in 2–3 mL of diethyl ether.

-

Optional: Add 10% methanol if the acid is poorly soluble in ether.

-

Place Flask B in an ice bath (

C).

-

-

Generator Flask (Flask A):

-

In a separate 10 mL vial/tube, dissolve KOH (2 pellets, ~200 mg) in water (0.5 mL) and ethanol (0.5 mL).

-

Add a micro stir bar.

-

-

Assembly:

-

Connect Flask A and Flask B using a fire-polished glass bridge or a PTFE cannula. Ensure the outlet in Flask B is submerged below the surface of the acid solution.

-

Note: If using a commercial Mini-Diazald kit, set up for "in situ" distillation without a condenser, directing the output tube directly into the cold substrate solution.

-

-

Reaction Initiation:

-

Dissolve the labeled precursor (1.5 equivalents relative to acid) in minimal ether (1 mL).

-

Inject the precursor solution dropwise into Flask A (Generator) through a septum.

-

Gently warm Flask A (water bath,

C) while keeping Flask B (Receiver) at

-

-

Completion:

-

The yellow gas (

CD -

The solution in Flask B will turn faint yellow, indicating excess diazomethane.

-

Stir Flask B for 15 minutes.

-

Quench: Add dilute acetic acid (unlabeled) or simply evaporate the solvent under a stream of nitrogen in the hood. Excess diazomethane and

are removed.

-

Figure 2: Experimental Setup Flow

Caption: Micro-scale generation and trapping workflow. The labeled gas is generated in situ and immediately consumed.[1]

Data Analysis & Validation

Comparative Method Analysis

| Feature | Diazomethane ( | TMS-Diazomethane | Methyl Iodide ( |

| Reactivity | High (Instantaneous) | Moderate (Requires MeOH) | Moderate (Requires Base) |

| Byproducts | TMS-esters (impurities) | Iodide salts (requires wash) | |

| Isotope Cost Efficiency | High (if generated in situ) | Medium (Commercial) | Medium |

| Safety Risk | Severe (Explosive) | Moderate (Toxic) | Moderate (Carcinogen) |

Quality Control (QC)

To validate the success of the labeling:

-

HRMS (High-Res Mass Spec):

-

Look for the mass shift: M + 4.03 Da (1 Da for

C + 3 Da for -

Example: Benzoic Acid (

, MW 122.12) -

Labeled Product: MW 140.18.

-

-

Isotopic Purity Calculation:

-

Compare the intensity of the

peak to the -

Purity % =

.

-

References

-

Organic Syntheses, Coll.[2][3] Vol. 4, p. 250 (1963). Diazomethane (Warning and Protocol).[Link]

-

Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols. [Link]

Sources

experimental setup for in-situ generation of labeled diazomethane

Application Note & Protocol Guide

Executive Summary

Diazomethane (

This guide details the in-situ generation and consumption of labeled diazomethane.[1][2][3][4] By avoiding the isolation and distillation of this hazardous reagent, researchers can safely perform methylations on milligram-to-gram scales. We present two validated workflows: a Membrane-Based Tube-in-Flask method for batch synthesis and a Continuous Flow Tube-in-Tube method for scalable processing.[4]

Chemistry & Mechanism

The safest precursor for diazomethane generation is Diazald (

Generation Mechanism

Under basic conditions (KOH/EtOH), Diazald undergoes base-mediated decomposition to release diazomethane gas.

Isotopic Labeling Strategy:

-

Deuterium (

): Can be generated using -

Carbon-13 (

): Requires

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanism of base-mediated decomposition of Diazald to generate diazomethane and subsequent substrate methylation.

Experimental Setup Comparison

| Feature | Batch (Distillation) | Membrane Tube-in-Flask | Continuous Flow (Tube-in-Tube) |

| Safety Profile | Low (Vapor accumulation) | High (Instant consumption) | High (Small inventory) |

| Scale | 1–50 mmol | 0.5–10 mmol | 10 mmol – 1 mol |

| Equipment | Specialized glassware (Clear-Seal) | Standard glassware + Teflon AF-2400 | Flow Reactor + Syringe Pumps |

| Labeling Efficiency | Moderate (Losses in transfer) | High (Closed system) | High (Closed system) |

| Cost | Low | Moderate (Membrane cost) | High (Pumps/Reactor) |

Protocol 1: Membrane-Based Tube-in-Flask (Batch)

Best for: Small-scale labeling (1–500 mg substrate) where safety is paramount and flow equipment is unavailable. Concept: A semi-permeable membrane (Teflon AF-2400) separates the generation chamber from the reaction chamber.[1][4] Diazomethane gas permeates the membrane to react immediately with the substrate, leaving non-volatile precursors behind.

Materials

-

Inner Tubing: Teflon AF-2400 tubing (gas permeable), 1.0 mm OD.

-

Outer Vessel: Standard 20 mL scintillation vial or round-bottom flask.

-

Reagents:

-

Labeled Diazald (

or -

KOH (aq) and Carbitol (Diethylene glycol monoethyl ether).

-

Substrate (e.g., Carboxylic acid) dissolved in Et2O or MeOH.

-

Step-by-Step Procedure

-

Preparation of Generator Coil:

-

Take a 30 cm length of Teflon AF-2400 tubing.

-

Connect one end to a syringe containing the Precursor Solution (Diazald in Carbitol/Ether).

-

Connect the other end to a waste collection vessel containing acetic acid (quencher).

-

Note: The tubing itself acts as the reactor.

-

-

Reaction Setup:

-

Place the substrate solution (e.g., 100 mg Benzoic Acid in 3 mL Et2O) into the 20 mL vial.

-

Coil the Teflon AF-2400 tubing inside the vial, submerging it in the substrate solution. Ensure the tubing ends remain outside the vial (pass them through a septum).

-

-

Generation:

-

Prepare Activator Solution : 30% KOH in water.

-

Using a dual-syringe pump or Y-connector, mix the Precursor Solution and Activator Solution immediately before they enter the Teflon coil.

-

Flow rate: 50–100

L/min.

-

-

Reaction:

-

As the mixture flows through the submerged coil,

is generated, permeates the tubing wall, and dissolves into the surrounding ether to react with the substrate. -

Waste (tosylate/spent base) exits the tubing into the quench trap.

-

-

Workup:

Setup Diagram (DOT)

Figure 2: Tube-in-Flask setup utilizing gas-permeable membrane for in-situ consumption.

Protocol 2: Continuous Flow (Tube-in-Tube)

Best for: Larger scale (>1 g) or repetitive library synthesis. Concept: A "Tube-in-Tube" reactor consists of a small inner tube (Teflon AF-2400) carrying the generation mixture, centered inside a larger outer tube (PTFE) carrying the substrate stream. Gas transfers from inner to outer tube continuously.

Step-by-Step Procedure

-

Reactor Assembly:

-

Insert Teflon AF-2400 tubing (Inner) into a wider PTFE tube (Outer).

-

Use T-junctions to seal the ends, creating two independent flow paths.

-

-

Feed Preparation:

-

Feed A (Inner): Labeled Diazald (1 M in DMSO/Et2O).

-

Feed B (Inner): KOH (3 M in water).

-

Feed C (Outer): Substrate (0.5 M in THF/MeOH).

-

-

Operation:

-

Pump Feed A and B into a T-mixer, then into the Inner tube.

-

Pump Feed C into the Outer tube (counter-current flow is most efficient).

-

Pressure: Apply 5–10 bar backpressure to the outer channel to keep solvents liquid and increase gas solubility.

-

-

Quenching:

-

Direct the output of the Outer stream (Product) into a flask containing acetic acid.

-

Direct the output of the Inner stream (Waste) into a separate acetic acid waste container.

-

Safety & Handling (Critical)

WARNING: Diazomethane is explosive, carcinogenic, and highly toxic.[6][7][8]

-

Glassware: Use only fire-polished glassware with Clear-Seal® joints. Never use ground glass joints (friction can trigger detonation).[9][7]

-

Light: Avoid strong light; keep setups in the dark or under amber light.

-

Quenching: Always have a "kill switch" solution of dilute acetic acid ready.

-

Blast Shield: All reactions, even milligram scale, must be performed behind a blast shield in a high-velocity fume hood.

-

No Sharps: Do not use metal spatulas or needles near dried diazomethane residues.

References

-

Tube-in-Tube Flow Chemistry: Mastronardi, F., Gutmann, B., & Kappe, C. O. (2013).[6] Continuous Flow Generation and Reactions of Anhydrous Diazomethane Using a Teflon AF-2400 Tube-in-Tube Reactor. Organic Letters, 15(21), 5590–5593.[10] Link

-

Labeled Precursor Synthesis: Shields, S. W., & Manthorpe, J. M. (2014).[6] Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and their conversion to labelled diazomethane.[6] Journal of Labelled Compounds and Radiopharmaceuticals, 57(11), 674–679. Link

-

Membrane Generation (Tube-in-Flask): Koolman, H. F., et al. (2016). Automated library synthesis of cyclopropyl boronic esters employing diazomethane in a tube-in-tube flow reactor. Journal of Flow Chemistry, 6, 211–217.[6] Link

-

Safety Protocols: Aldrich Technical Bulletin AL-180. Diazald® and Diazomethane Generators.[3][5][7][10][11] Link

Sources

- 1. Lab-scale production of anhydrous diazomethane using membrane separation technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. Diazomethane | Chem-Station Int. Ed. [en.chem-station.com]

- 10. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]

- 11. reddit.com [reddit.com]

Application Notes and Protocols: A Detailed Guide to the Synthesis of ¹³C-d₃ Methyl Labeled Phenols

Introduction: The Significance of Isotopic Labeling in Phenolic Compounds

In the landscape of pharmaceutical research and drug development, the precise tracking and quantification of molecules are paramount. Isotopic labeling, the practice of replacing an atom within a molecule with one of its isotopes, provides an indispensable tool for elucidating metabolic pathways, quantifying drug absorption and excretion, and understanding reaction mechanisms.[1] Phenolic moieties are ubiquitous in pharmaceuticals, natural products, and various industrial chemicals. The introduction of a stable isotope-labeled methyl group, specifically a ¹³C-d₃ methyl group, onto a phenolic hydroxyl offers a powerful analytical probe.

The ¹³C isotope provides a distinct signal in Nuclear Magnetic Resonance (NMR) spectroscopy and a predictable mass shift in Mass Spectrometry (MS), facilitating unambiguous identification and quantification.[2][3] The additional presence of three deuterium atoms (d₃) on the methyl group further enhances its utility. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[4] This can lead to a decreased rate of oxidative metabolism at that position, potentially improving a drug's pharmacokinetic profile.[4] This dual labeling strategy, therefore, offers a robust method for creating internal standards for quantitative analysis and for developing longer-acting drug candidates.[5]

This application note provides a comprehensive, step-by-step protocol for the efficient labeling of phenols with a ¹³C-d₃ methyl group. We will delve into the mechanistic underpinnings of the chosen synthetic route, explain the rationale behind key experimental parameters, and detail the necessary analytical techniques for product characterization.

Overall Experimental Workflow

The procedure outlined below follows a logical progression from starting materials to the purified, labeled product. The workflow is designed to be a self-validating system, with clear checkpoints for ensuring the success of each stage.

Caption: Overall workflow for the ¹³C-d₃ methylation of phenols.

Core Methodology: The Williamson Ether Synthesis

The most reliable and straightforward method for the O-methylation of phenols is the Williamson ether synthesis.[6][7][8] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9] The key steps involve the deprotonation of the weakly acidic phenolic hydroxyl group to form a more nucleophilic phenoxide anion, which then attacks the electrophilic methylating agent.

Mechanistic Rationale

The choice of base is critical for the efficient generation of the phenoxide. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and offer a better safety profile.[6][8] Phenols are significantly more acidic than aliphatic alcohols, facilitating their deprotonation under these conditions.[6]

The second step is the SN2 reaction between the phenoxide and the ¹³C-d₃ methylating agent, typically ¹³C-d₃ methyl iodide. Methyl halides are excellent substrates for SN2 reactions due to their minimal steric hindrance.[9] The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile (MeCN) or dimethylformamide (DMF), which can solvate the cation of the base but does not strongly solvate the nucleophilic anion, thereby increasing its reactivity.[7]

Caption: Mechanism of the Williamson ether synthesis for phenol methylation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific phenolic substrates.

Materials:

-

Phenolic substrate (1.0 eq)

-

¹³C-d₃ Methyl Iodide (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (typically a concentration of 0.1-0.5 M with respect to the phenol).

-

Addition of Methylating Agent: Add ¹³C-d₃ methyl iodide (1.1 - 1.5 eq) to the suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[6]

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and isotopic enrichment.

Data Analysis and Characterization

The successful synthesis of the ¹³C-d₃ labeled phenol can be confirmed by a combination of NMR spectroscopy and mass spectrometry.

| Analytical Technique | Expected Observation | Rationale |

| ¹H NMR | Absence of the phenolic -OH proton signal. Appearance of a singlet for the aromatic protons adjacent to the methoxy group (if applicable). The methyl signal will be absent due to deuteration. | The hydroxyl proton is replaced by the methyl group. Deuterium is not observed in ¹H NMR. |

| ¹³C NMR | A signal corresponding to the labeled methyl carbon will be observed. Due to coupling with deuterium (spin I=1), this signal may appear as a multiplet (typically a septet).[10] | The ¹³C nucleus is NMR active. The multiplicity arises from coupling to the three deuterium atoms. |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) will be 4 mass units higher than the unlabeled methylated phenol (1 for ¹³C and 3 for d₃). | The mass of ¹³C is 13 amu (vs. 12 for ¹²C), and the mass of deuterium is 2 amu (vs. 1 for ¹H). |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, this could be due to insufficient base, wet solvent, or a deactivated phenolic substrate. Consider using a stronger base like sodium hydride (with appropriate safety precautions) or a more polar solvent like DMF. Gentle heating can also drive the reaction to completion.[7]

-

Low Yield: Poor yields can result from side reactions or incomplete extraction. Ensure all glassware is scrupulously dry. During the workup, perform multiple extractions to ensure complete recovery of the product.

-

Purification Challenges: If the product is difficult to separate from the starting material, careful optimization of the TLC and column chromatography solvent system is necessary. A shallow gradient during elution can improve separation.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the synthesis of ¹³C-d₃ methyl labeled phenols. The Williamson ether synthesis is a versatile and well-established reaction that can be readily adapted for a wide range of phenolic substrates. The resulting isotopically labeled compounds are invaluable tools for researchers in drug metabolism, pharmacokinetics, and mechanistic studies, offering a clear and unambiguous way to trace the fate of phenolic compounds in biological and chemical systems.

References

- The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC. (n.d.).

- The Williamson Ether Synthesis. (n.d.).

- Williamson Ether Synthesis - Utah Tech University. (n.d.).

- 2-(Methyl-d3)phenol | Stable Isotope | MedChemExpress. (n.d.).

- Deuterated isotope labelling of phenol derivatives within micro reactors - ResearchGate. (n.d.).

- Williamson Ether Synthesis. (n.d.).

- An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC. (n.d.).

- Williamson Ether Synthesis. (n.d.).

- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).

- (PDF) One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies - ResearchGate. (n.d.).

- Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

synthesis of isotopically labeled methyl esters using Diazald

Application Note: High-Fidelity Synthesis of Isotopically Labeled Methyl Esters via Diazald ( / )

Executive Summary

The synthesis of methyl esters using diazomethane (

This guide details the on-demand synthesis of isotopically labeled diazomethane (

Mechanistic Principles

The generation of diazomethane from Diazald relies on base-catalyzed decomposition.[1] Unlike

Reaction Pathway[2][3][4][5][6]

-

Nucleophilic Attack: The hydroxide ion attacks the sulfonyl sulfur.

-